(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
描述
The compound "(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone" features a structurally complex hybrid motif. Its core consists of:
- Tetrahydropyrazino[1,2-b]indazole: A fused bicyclic system combining a pyrazine ring with an indazole scaffold.
- Piperazine linker: A six-membered diamine ring, commonly utilized in drug design for its conformational flexibility and hydrogen-bonding capabilities.
- 1,3,5-Trimethylpyrazole-methanone: A substituted pyrazole moiety linked via a ketone bridge, which may enhance lipophilicity and target binding.
For instance, describes the use of CuI-catalyzed click chemistry for triazole-piperazine hybrids, while highlights amide coupling strategies for piperazinyl methanones . Potential applications may include kinase inhibition, inferred from structural similarities to tyrosine kinase inhibitors (TKIs) in .
属性
IUPAC Name |
[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-14-18(15(2)25(3)23-14)21(29)27-12-10-26(11-13-27)20-19-16-6-4-5-7-17(16)24-28(19)9-8-22-20/h8-9H,4-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZGZMXDZLTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.5 g/mol. The structure features a piperazine ring and pyrazole moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N7O |
| Molecular Weight | 393.5 g/mol |
| Purity | ≥ 95% |
| CAS Number | 2034347-93-6 |
Anticancer Properties
Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer)
- SiHa (cervical cancer)
- PC-3 (prostate cancer)
In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards these cancer cell lines while showing minimal toxicity to normal human embryonic kidney cells (HEK293T). For instance, one study reported IC50 values of approximately 3.60 µM for SiHa cells and 2.97 µM for PC-3 cells, indicating potent anticancer activity without significant side effects on normal cells .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within the cancer cells. It is believed to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics necessary for mitosis .
Case Studies
Case Study 1: In Vitro Evaluation
A recent study synthesized various pyrazole derivatives and tested their biological activity. Among these, the compound demonstrated promising results in inhibiting tubulin polymerization and showed significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to assess cell viability and confirmed the selectivity of the compound towards cancerous cells over normal cells .
Case Study 2: Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound towards tubulin. The docking scores indicated a strong interaction with the colchicine-binding site, suggesting that this compound could serve as a lead in developing new anticancer agents .
相似化合物的比较
Core Structural Features
The table below compares the target compound with structurally related analogs:
Challenges and Advantages
- Target Compound: The fused tetrahydropyrazinoindazole system may enhance binding affinity but complicate synthesis and solubility.
- Piperazinyl Methanones (): Simpler synthesis but may lack the target’s conformational rigidity for selective kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
